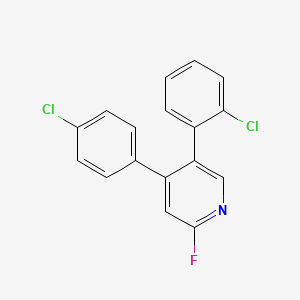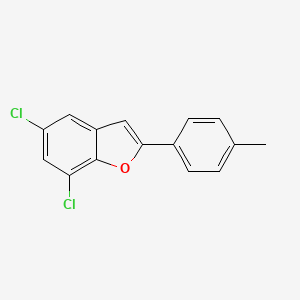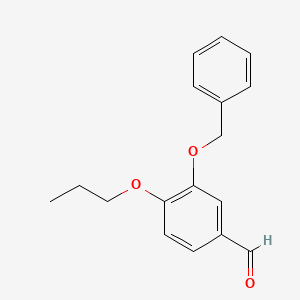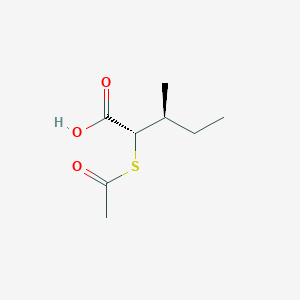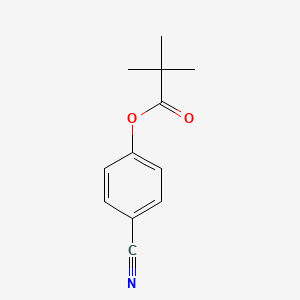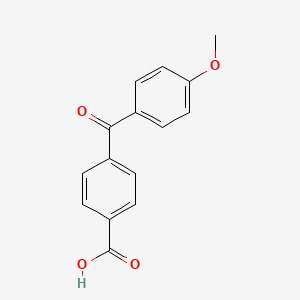
N-HYDROXY-DODECANAMIDINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-hydroxydodecanimidamide is an organic compound with the molecular formula C12H26N2O It is a derivative of dodecanimidamide, where a hydroxyl group is attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N’-hydroxydodecanimidamide typically involves the reaction of dodecanimidamide with hydroxylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the hydroxylated product. The general reaction scheme is as follows:
Starting Materials: Dodecanimidamide and hydroxylamine.
Reaction Conditions: The reaction is usually performed in an organic solvent such as ethanol or methanol, under reflux conditions.
Procedure: Dodecanimidamide is dissolved in the solvent, and hydroxylamine is added dropwise. The mixture is heated under reflux for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure N’-hydroxydodecanimidamide.
Industrial Production Methods: Industrial production of N’-hydroxydodecanimidamide follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous chromatography systems.
化学反応の分析
Types of Reactions: N’-hydroxydodecanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo compounds.
Reduction: The imidamide group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Formation of oxo-dodecanimidamide.
Reduction: Formation of dodecanamine.
Substitution: Formation of alkyl or acyl derivatives of N’-hydroxydodecanimidamide.
科学的研究の応用
N’-hydroxydodecanimidamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of N’-hydroxydodecanimidamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The imidamide group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
類似化合物との比較
N’-hydroxydodecanimidamide can be compared with other similar compounds, such as:
N-hydroxysuccinimide: Used in peptide synthesis and as a coupling reagent.
N-hydroxyphthalimide: Used as an oxidizing agent in organic synthesis.
N-hydroxybenzotriazole: Used as a coupling reagent in peptide synthesis.
Uniqueness: N’-hydroxydodecanimidamide is unique due to its specific structure, which combines the properties of both hydroxyl and imidamide groups. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
特性
CAS番号 |
95500-20-2 |
|---|---|
分子式 |
C12H26N2O |
分子量 |
214.35 g/mol |
IUPAC名 |
N'-hydroxydodecanimidamide |
InChI |
InChI=1S/C12H26N2O/c1-2-3-4-5-6-7-8-9-10-11-12(13)14-15/h15H,2-11H2,1H3,(H2,13,14) |
InChIキー |
KVACUYQANHDHQF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



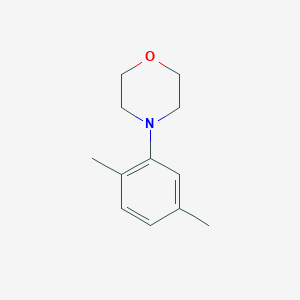
![2-(5-Bromothiophen-2-yl)-2-[(4-chlorophenoxy)methyl]oxirane](/img/structure/B8672753.png)
![3-[Hydroxy(phenyl)methyl]oxan-2-one](/img/structure/B8672765.png)
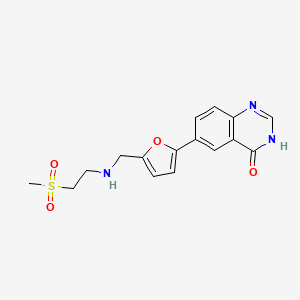
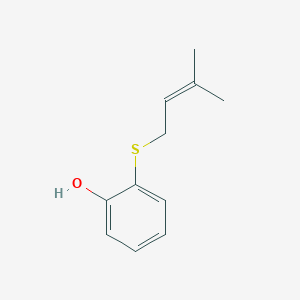
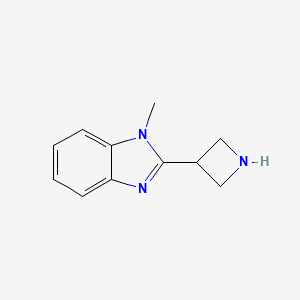
![Pyrrolo[2,1-h]pteridin-6(5H)-one, 2-chloro-6a,7,8,9-tetrahydro-5-methyl-, (6aR)-](/img/structure/B8672784.png)
